4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The compound 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, also known as 4-(N-methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
It is known that thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Preparation Methods
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of a thiazole derivative with a benzenesulfonamide derivative. One common method involves the use of a thiazole-2-amine and a benzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial activity and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can be compared with other benzenesulfonamide derivatives and thiazole-containing compounds:
Benzenesulfonamide derivatives: These compounds generally exhibit antibacterial and diuretic properties. Examples include sulfanilamide and sulfamethoxazole.
Thiazole-containing compounds: Thiazole rings are found in various biologically active molecules, such as thiamine (vitamin B1) and certain antifungal agents like thiabendazole.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h2-12H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTYNOWZQBFSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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